N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a dimethylaminoethyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE involves multiple steps, including the formation of the benzothiazole ring, the introduction of the dimethylaminoethyl group, and the attachment of the difluorobenzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures that the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 8-CHLORO-7-((4-METHOXYBENZYL)OXY)-2,3-DIHYDROCYCLOPENTA©CHROMEN-4(1H)-ONE
- 7-CHLORO-1-METHYL-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE
Uniqueness
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,6-DIFLUOROBENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O2S.ClH/c1-24(2)9-10-25(18(26)15-12(21)5-4-6-13(15)22)19-23-16-14(27-3)8-7-11(20)17(16)28-19;/h4-8H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLFHDUVRYTOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=C(C=CC=C3F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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